6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
PCAF-IN-2 is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme. This compound has shown significant potential in scientific research, particularly in the fields of cancer therapy and epigenetics. PCAF-IN-2 is known for its ability to induce apoptosis and arrest the cell cycle at the G2/M phase, making it a valuable tool in the study of cell cycle regulation and cancer treatment .
Preparation Methods
The synthesis of PCAF-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of PCAF-IN-2 is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups such as trifluoromethyl and amino groups are introduced to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a high degree of purity.
Chemical Reactions Analysis
PCAF-IN-2 undergoes several types of chemical reactions, including:
Oxidation: PCAF-IN-2 can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on PCAF-IN-2, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of PCAF-IN-2 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
PCAF-IN-2 has a wide range of scientific research applications, including:
Cancer Research: PCAF-IN-2 has shown significant anti-tumor activity by inducing apoptosis and arresting the cell cycle at the G2/M phase.
Cell Cycle Regulation: The ability of PCAF-IN-2 to arrest the cell cycle at the G2/M phase makes it a valuable tool for studying the mechanisms of cell cycle regulation and identifying potential therapeutic targets.
Mechanism of Action
PCAF-IN-2 exerts its effects by inhibiting the activity of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and cellular processes. The molecular targets of PCAF-IN-2 include histone proteins, which are acetylated by PCAF to regulate gene expression. By inhibiting PCAF, PCAF-IN-2 disrupts the acetylation of histones, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
PCAF-IN-2 is unique among histone acetyltransferase inhibitors due to its potent inhibitory activity and ability to induce apoptosis and cell cycle arrest. Similar compounds include:
Anacardic Acid: A natural compound that inhibits PCAF but with lower potency compared to PCAF-IN-2.
Isothiazolones: Synthetic inhibitors of PCAF and p300 with varying degrees of potency.
Lysine Acetyltransferase Inhibitors: A broad class of inhibitors that target various histone acetyltransferases, including PCAF.
PCAF-IN-2 stands out due to its high potency and specific inhibitory activity against PCAF, making it a valuable tool for scientific research and drug development .
Properties
Molecular Formula |
C10H7F3N6 |
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Molecular Weight |
268.20 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]hydrazine |
InChI |
InChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18) |
InChI Key |
VXUZXROYRSNHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(F)(F)F)NN |
Origin of Product |
United States |
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